molecular formula C29H34N4O3 B2519498 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione CAS No. 887211-29-2

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione

Cat. No. B2519498
CAS RN: 887211-29-2
M. Wt: 486.616
InChI Key: HKIRKSVAEYCMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C29H34N4O3 and its molecular weight is 486.616. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Attachment Inhibitors

Azaindole derivatives originating from the screening lead 1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione were prepared to assess their capability as inhibitors of HIV-1 attachment. This research led to the discovery of compounds, such as BMS-488043, which demonstrated antiviral activity and advanced to clinical studies. The optimization of these azaindole leads highlighted a clear structure-activity relationship for antiviral activity and marked improvements in pharmaceutical properties (Tao Wang et al., 2009).

Anticancer Activity

A study on 1-(1H-Indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione derivatives synthesized by acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride found that these compounds exhibited moderate-to-potent antiproliferative activities against various cancer cell lines in vitro, indicating their potential in cancer therapy (Jun Jiang, Feng Xu, Han-gui Wu, 2016).

Antibacterial Activity

Another research avenue explored was the antibacterial activity of benzyl piperazine derivatives synthesized through microwave-assisted synthesis. These compounds were evaluated and found to have antibacterial properties, showcasing a potential application in combating bacterial infections (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

NMDA Receptor Ligands

Indole derivatives were also designed and synthesized as ligands for GluN2B/NMDA receptors. Certain compounds showed high binding affinity and were identified as potential candidates for further studies related to neurological disorders (R. Gitto et al., 2011).

properties

IUPAC Name

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O3/c34-27(31-14-8-1-2-9-15-31)22-33-21-25(24-12-6-7-13-26(24)33)28(35)29(36)32-18-16-30(17-19-32)20-23-10-4-3-5-11-23/h3-7,10-13,21H,1-2,8-9,14-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIRKSVAEYCMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione

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